N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Physicochemical profiling Isomer differentiation Medicinal chemistry

Screening campaigns relying on single positional isomers risk missing meta-specific hits. This compound (CAS 946235-32-1) completes the ortho/meta/para triplet-directly addressing gaps in cholinesterase (AChE/BuChE) and immunomodulatory SAR landscapes. ● Completes positional isomer set alongside CAS 941982-97-4 (ortho) and 941923-32-6 (para) for full chemotype coverage. ● Meta-ethyl substitution occupies distinct conformational space; order-of-magnitude potency shifts documented for N-aryl modifications. ● Quote-based procurement with standard 10-100 mg pack sizes; bulk custom synthesis available.

Molecular Formula C18H16N2O3
Molecular Weight 308.337
CAS No. 946235-32-1
Cat. No. B2713418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
CAS946235-32-1
Molecular FormulaC18H16N2O3
Molecular Weight308.337
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
InChIInChI=1S/C18H16N2O3/c1-2-11-6-5-7-12(10-11)19-17(22)15-16(21)13-8-3-4-9-14(13)20-18(15)23/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23)
InChIKeyGZPIDHWUNCCSIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Class and Physicochemical Profile


N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 946235-32-1) is a synthetic small molecule belonging to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide class—a privileged scaffold with documented activities spanning cholinesterase inhibition, immunomodulation, and aryl hydrocarbon receptor (AhR) modulation [1]. The compound (CID 54740490, molecular formula C18H16N2O3, MW 308.3 g/mol) features a 3-ethylphenyl substituent at the carboxamide nitrogen in the meta position, distinguishing it from its ortho (CAS 941982-97-4) and para (CAS 941923-32-6) positional isomers [2]. This class includes clinically evaluated agents such as laquinimod and tasquinimod, underscoring the translational relevance of the scaffold [3].

Meta-ethyl positional isomer Structurally distinct from ortho and para congeners; unique InChIKey confirms non-interchangeable identity.
Privileged quinoline scaffold 4-Hydroxy-2-oxo-1,2-dihydroquinoline chemotype supports cholinesterase inhibition and immunomodulatory research.
Structural probe for SAR studies Unexplored N-aryl substitution vector; suitable for head-to-head isomer comparisons and computational modeling.

Why Positional Isomer Substitution Requires Quantitative Evaluation


Within the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide series, the position of the ethyl substituent on the N-aryl ring (ortho, meta, or para) dictates the three-dimensional orientation of the anilide moiety, which in turn governs hydrogen-bonding geometry, steric complementarity with target binding pockets, and susceptibility to oxidative metabolism [1]. The Jönsson et al. (2004) structure-activity relationship study on this scaffold demonstrated that even minor modifications to the N-aryl substituent produce order-of-magnitude shifts in potency and selectivity profiles across autoimmune disease-relevant assays [2]. Generic substitution with the para isomer (CAS 941923-32-6) or the N-alkylated analog (CAS 941982-99-6) without experimental confirmation of functional equivalence therefore carries a high risk of divergent biological readout. The meta-ethyl substitution pattern occupies a distinct region of chemical space that cannot be assumed interchangeable with its positional congeners [3].

Positional isomer substitution is not directly supported

Meta-, ortho-, and para-ethylphenyl variants are non-identical chemical entities; biological readout may shift due to altered hydrogen bonding and steric profiles.

N-aryl substitution drives potency differences >10-fold

Published SAR confirms large activity shifts across isomers; the meta-ethyl analog remains uncharacterized in cholinesterase and immunomodulatory assays.

InChIKey divergence confirms non-interchangeability

Unique structural fingerprint (GZPIDHWUNCCSIT-UHFFFAOYSA-N) distinguishes it from all positional congeners; generic substitution risks uncontrolled experimental variables.

Quantitative Differentiation Evidence vs. Positional Isomer Analogs


Meta-Substitution Confers Distinct Physicochemical Properties

The meta-substitution of the ethyl group on the anilide ring produces a computed XLogP3-AA value of 3.1 for the target compound, which diverges from the calculated logP of the para isomer (2.86, per ChemDiv catalog data) [1]. The topological polar surface area (TPSA) is 78.4 Ų with 3 hydrogen bond donors and 3 hydrogen bond acceptors, yielding a computed logD of -1.36 (ChemDiv data for para isomer as proxy) . The ortho isomer (CAS 941982-97-4) introduces additional steric constraints around the carboxamide bond due to proximity of the 2-ethyl group to the carbonyl, potentially restricting rotational freedom and altering the conformational ensemble accessible to the molecule .

Physicochemical profile
Data to verify
XLogP3-AA 3.1 (meta) vs. 2.86 (para); TPSA 78.4 Ų; HBD/HBA 3/3; distinct InChIKey from ortho/para
Lipophilicity differences may affect membrane partitioning and binding — not interchangeable
Computed values; experimental logD and solubility not yet reported
Physicochemical profiling Isomer differentiation Medicinal chemistry

Scaffold Validation as Cholinesterase Inhibitors with Position-Dependent Selectivity

The Tomassoli et al. (2011) study established that within the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide series, even subtle changes in N-aryl substitution determine AChE vs. BuChE selectivity [1]. Compound 4c (unsubstituted phenyl) was equipotent against both enzymes, while compound 4d (specific N-aryl substituent—not the 3-ethylphenyl variant) proved selective for BuChE. This demonstrates that the identity and position of substituents on the N-aryl ring are critical selectivity determinants. The meta-ethyl substitution pattern of the target compound occupies a distinct position in this SAR landscape that has not been directly evaluated in published cholinesterase assays, representing an unexplored combination with potential for differentiated selectivity [2].

ChE selectivity context
Class-level inference
Scaffold validated as dual AChE/BuChE inhibitor; N-aryl substitution governs selectivity. Meta-ethyl variant not directly tested in Ellman assay or Ca²⁺ channel readout.
Selectivity profile requires direct experimental evaluation — cannot be extrapolated from existing analogs
Assay: Ellman method (AChE E. electricus, BuChE equine serum); bovine chromaffin cell Ca²⁺ imaging for selected compounds
Cholinesterase inhibition AChE/BuChE selectivity Alzheimer's disease

Clinically Validated Immunomodulatory Scaffold

The 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold has produced clinical-stage compounds including laquinimod (ABR-215062, compound 8c in Jönsson et al. 2004), which advanced to Phase II/III trials for multiple sclerosis, and tasquinimod (ABR-215050), which entered Phase III for metastatic castration-resistant prostate cancer [1]. In the Jönsson SAR study, systematic variation of the N-aryl carboxamide substituent produced potency shifts exceeding 10-fold in an EAE (experimental autoimmune encephalomyelitis) mouse model, with specific substitution patterns required for optimal efficacy and reduced toxicity relative to the linomide progenitor [2]. The target compound's 3-ethylphenyl group represents an unexplored substitution pattern within this validated immunomodulatory chemotype, offering a structurally distinct starting point for lead optimization [3].

Immunomodulatory lineage
Class-level inference
Scaffold yielded clinical-stage laquinimod/tasquinimod; >10-fold potency shifts across N-aryl variants in EAE and T-cell assays. Meta-ethyl uncharacterized.
Research scaffold context — specific substitution drives model-response profiles; requires empirical validation
Model systems: EAE mouse, T-cell proliferation; meta-ethyl activity not yet reported
Immunomodulation Autoimmune disease Drug discovery

Structural Uniqueness Confirmed by InChIKey: The Meta-Ethyl Substitution Pattern Is Non-Interchangeable with Ortho and Para Congeners

The target compound bears a unique InChIKey (GZPIDHWUNCCSIT-UHFFFAOYSA-N) that is structurally distinct from its positional isomers: the ortho isomer (ZVQADBFLWZQTBK-UHFFFAOYSA-N, CAS 941982-97-4) and the para isomer (BIGLAVPDLFGGKL-UHFFFAOYSA-N, CAS 941923-32-6), as well as from the N-1 ethylated analog (CAS 941982-99-6) [1]. The InChIKey encodes the exact connectivity and stereochemistry of the molecule, and these distinct keys confirm that the compounds are non-identical chemical entities with different three-dimensional electrostatic surfaces. This structural non-equivalence, combined with the class-level SAR demonstrating substitution-dependent biological activity (see Evidence_Items 2 and 3), reinforces that procurement of an isomerically pure and correctly specified compound is essential for reproducible research [2].

Identity verification
Specification review
Unique InChIKey GZPIDHWUNCCSIT-UHFFFAOYSA-N; CAS 946235-32-1; SMILES: CCC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Non-interchangeable identity confirmed — procurement must match exact CAS and InChIKey
Ortho (ZVQADBFLWZQTBK) and para (BIGLAVPDLFGGKL) have distinct InChIKeys
Structural differentiation InChIKey fingerprinting Chemical procurement

High-Impact Research and Procurement Application Scenarios


Positional Isomer SAR Expansion for Cholinesterase Inhibitor Lead Optimization

The Tomassoli et al. (2011) cholinesterase inhibitor study did not include the meta-ethylphenyl variant in its compound library (4a–4k). Procuring the target compound enables a direct head-to-head comparison against the characterized N-phenyl (4c) and other N-aryl analogs to map the contribution of meta-ethyl substitution to AChE/BuChE potency and selectivity. This represents a tractable structure-activity relationship gap with established assay protocols and reference compound data available from the published study [1].

Immunomodulatory Lead Generation with an Unexplored Substitution Vector

The Jönsson et al. (2004) SAR series established that N-aryl substitution dictates immunomodulatory potency and the therapeutic window in autoimmune models. The 3-ethylphenyl moiety has not been evaluated in published EAE or T-cell proliferation assays. The target compound fills a structural gap in the laquinimod/linomide chemotype landscape, offering a differentiated starting point for intellectual property generation and lead optimization campaigns targeting autoimmune or immuno-oncology indications [2].

Computational Docking Studies on N-Aryl Conformational Preferences

The meta-substitution pattern affects the dihedral angle between the carboxamide plane and the phenyl ring differently than ortho or para substitution, as confirmed by the distinct InChIKeys and SMILES strings of the three positional isomers [3]. This compound can serve as a test case for computational studies examining how aryl substitution position influences binding pose prediction accuracy in docking simulations against targets such as AChE, BuChE, AhR, or CB2R, for which co-crystal structures or robust homology models exist [4].

Chemical Library Procurement for High-Throughput Screening with Isomer Coverage

For screening library managers, the target compound (meta isomer) completes the positional isomer triplet alongside the commercially available ortho (CAS 941982-97-4) and para (CAS 941923-32-6) variants [3]. Including all three ethylphenyl positional isomers ensures that primary screening campaigns can detect position-specific hits that would be missed by screening only one or two isomers, thereby maximizing chemical space coverage within the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide chemotype.

Application
Selection Property
Validation Focus
Cholinesterase SAR studies
Meta-ethyl positional isomer probe
AChE/BuChE selectivity profiling
Immunomodulatory lead optimization
Unexplored N-aryl substitution vector
Model-response endpoint profiling
Computational docking studies
Meta-position conformational constraint
Binding pose prediction accuracy
HTS library isomer coverage
Positional isomer triplet completeness
Hit identification chemical space coverage
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